molecular formula C10H9FN2 B11910725 6-Fluoro-5-methylquinolin-8-amine

6-Fluoro-5-methylquinolin-8-amine

Cat. No.: B11910725
M. Wt: 176.19 g/mol
InChI Key: AQKQQFCTAQHGPZ-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylquinolin-8-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylquinolin-8-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved through the reaction of 5-methylquinolin-8-amine with a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methylquinolin-8-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Fluoro-5-methylquinolin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylquinolin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-methylquinolin-8-amine is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination enhances its biological activity and stability compared to other quinoline derivatives .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-5-methylquinolin-8-amine

InChI

InChI=1S/C10H9FN2/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,12H2,1H3

InChI Key

AQKQQFCTAQHGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=CC=N2)N)F

Origin of Product

United States

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